AG-024322

Catalog No.
S548315
CAS No.
837364-57-5
M.F
C23H20F2N6
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AG-024322

CAS Number

837364-57-5

Product Name

AG-024322

IUPAC Name

N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-1H-indazol-5-yl]-4-methylpyridin-3-yl]methyl]ethanamine

Molecular Formula

C23H20F2N6

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C23H20F2N6/c1-3-26-9-14-10-27-11-17(12(14)2)13-4-5-19-16(6-13)21(31-30-19)23-28-20-8-15(24)7-18(25)22(20)29-23/h4-8,10-11,26H,3,9H2,1-2H3,(H,28,29)(H,30,31)

InChI Key

MEKASOQEXYKAKM-UHFFFAOYSA-N

SMILES

CCNCC1=C(C)C(C2=CC=CC3=C2C(C4=NC5=C(F)C=C(F)C=C5N4)=NN3)=CN=C1

Solubility

Soluble in DMSO, not in water

Synonyms

AG024322; AG-24322; AG 024322.

Canonical SMILES

CCNCC1=CN=CC(=C1C)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5F)F

Description

The exact mass of the compound AG-024322 is 418.17175 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AG-024322 is a potent cyclin-dependent kinase inhibitor primarily targeting cyclin-dependent kinases 1, 2, and 4. This compound has been developed for its potential antitumor activity, particularly in cancers characterized by dysregulated cell cycle progression. The compound operates by inducing cell-cycle arrest and apoptosis in cancer cells, making it a candidate for clinical development as an intravenous anticancer agent. Its unique structure allows for selective inhibition of specific kinases, which is critical in minimizing off-target effects.

AG-024322 undergoes various chemical transformations, primarily through metabolic pathways involving oxidation and glucuronidation. In human liver microsomes, the major metabolic pathways identified include:

  • Oxidation: Mediated predominantly by cytochrome P450 3A4 (CYP3A4), leading to N-desethylation.
  • Glucuronidation: Primarily facilitated by UDP-glucuronosyltransferase 1A1 (UGT1A1), which adds glucuronic acid to the compound.

These reactions are crucial for the compound's clearance from the body and play a significant role in its pharmacokinetics. The metabolic products include several identifiable metabolites, with N-desethyl AG-024322 being one of the most notable .

AG-024322 exhibits significant biological activity as an inhibitor of cyclin-dependent kinases, which are essential for cell cycle regulation. Preclinical studies have demonstrated that AG-024322 can:

  • Induce apoptosis in various cancer cell lines.
  • Produce cell-cycle arrest at multiple checkpoints.
  • Exhibit antitumor activity in human tumor xenograft models.

The compound's ability to selectively inhibit CDKs contributes to its potential effectiveness against neoplastic diseases characterized by uncontrolled cell proliferation .

Synthesis of AG-024322 involves several steps that typically include:

  • Formation of Key Intermediates: Initial reactions create intermediates that are critical for the final structure.
  • Cyclization Reactions: These reactions are crucial for establishing the cyclic structure characteristic of AG-024322.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

The precise synthetic route may vary based on the desired scale and specific modifications required for biological testing .

AG-024322 is primarily explored for its applications in oncology. Its potential uses include:

  • Treatment of various cancers where CDK dysregulation is evident.
  • Research into mechanisms of cell cycle regulation and apoptosis.
  • Development of combination therapies to enhance the efficacy of existing cancer treatments.

Due to its selective action on CDKs, AG-024322 may also be investigated in studies focusing on drug interactions and pharmacogenomics .

Interaction studies involving AG-024322 have revealed insights into its pharmacological profile:

  • Kinase Selectivity: Analysis shows that AG-024322 selectively inhibits CDK1, CDK2, and CDK4 with minimal interaction with other kinases outside this family.
  • Toxicity Profiles: Studies in cynomolgus monkeys indicated dose-dependent toxicity, primarily affecting bone marrow and lymphoid tissues but showing reversibility after cessation of treatment .

These findings underscore the importance of understanding both therapeutic efficacy and potential side effects when developing AG-024322 for clinical use.

AG-024322 shares structural and functional similarities with several other cyclin-dependent kinase inhibitors. Here are a few notable compounds:

Compound NameTarget KinasesUnique Features
DinaciclibCDK1, CDK2, CDK5Broad-spectrum CDK inhibitor with high potency
PalbociclibCDK4, CDK6Selective for CDK4/6; approved for breast cancer
RibociclibCDK4, CDK6Similar mechanism; also used in breast cancer treatment
AbemaciclibCDK4, CDK6Unique pharmacokinetic profile; used in various cancers

AG-024322 is unique due to its specific targeting of multiple cyclin-dependent kinases while demonstrating distinct metabolic pathways compared to these similar compounds. Its selectivity and metabolic profile could offer advantages in minimizing adverse effects while maximizing therapeutic efficacy .

The retrosynthetic analysis of AG-024322, a potent cyclin-dependent kinase inhibitor with the molecular formula C23H20F2N6, requires careful consideration of its complex indazole-pyridine hybrid architecture [1]. The compound features a sophisticated tripartite structure consisting of a 4,6-difluorobenzimidazole unit linked to an indazole core, which is further substituted with a 4-methylpyridine-3-methylamine moiety [6].

Structural FragmentChemical FunctionSynthetic Priority
4,6-DifluorobenzimidazoleHydrogen bonding acceptorPrimary disconnection site
Indazole coreCentral scaffoldSecondary target
4-Methylpyridine unitTerminal functionalityFinal coupling stage

The retrosynthetic disconnection strategy begins with identification of the most challenging bond formations within the molecule [5] [9]. The primary retrosynthetic disconnection targets the linkage between the difluorobenzimidazole and indazole fragments, as this represents the most sterically demanding coupling reaction [9]. This disconnection reveals two key synthetic intermediates: a 4,6-difluoro-2-chlorobenzimidazole electrophile and a 3-amino-5-substituted indazole nucleophile [12].

The secondary disconnection focuses on the indazole-pyridine connection, which can be achieved through either direct arylation or cross-coupling methodologies [13]. The methylpyridine fragment represents the final synthetic challenge, requiring selective functionalization at the 3-position while maintaining regioselectivity [10]. The ethylamine substituent can be introduced through nucleophilic substitution of an appropriate leaving group, such as a chloromethyl or bromomethyl derivative [11].

Critical retrosynthetic considerations include the electron-withdrawing nature of the difluoro substituents, which significantly impacts the reactivity of the benzimidazole system [12] [35]. The presence of multiple nitrogen-containing heterocycles creates potential sites for unwanted side reactions, necessitating careful protection group strategies during synthesis [17] [22].

Multi-Step Organic Synthesis Optimization

The optimization of multi-step synthesis for AG-024322 requires systematic evaluation of reaction conditions, yields, and purification protocols across each synthetic transformation [8] [21]. The synthesis typically proceeds through a convergent approach involving parallel preparation of key intermediates followed by strategic coupling reactions [11] [14].

The initial synthetic step involves preparation of the 4,6-difluorobenzimidazole fragment from 4,5-difluoro-2-nitroaniline through a sequence of reduction, cyclization, and halogenation reactions [12] [35]. Optimization studies have demonstrated that microwave-assisted synthesis significantly improves reaction efficiency, reducing reaction times from several hours to minutes while maintaining high yields [35]. The cyclization step requires careful temperature control, with optimal conditions achieved at 240°C under 10 bar pressure for 5 minutes [35].

Synthetic StepOptimized ConditionsYield RangeKey Considerations
Benzimidazole formation240°C, 10 bar, 5 min85-92%Microwave assistance
Indazole synthesisReflux, 2-4 hours78-85%Protecting group compatibility
Cross-couplingPalladium catalysis, 80-100°C70-88%Regioselectivity control
Final deprotectionMild acidic conditions90-95%Substrate stability

The indazole core construction represents a critical optimization challenge, particularly regarding regioselectivity control [13] [28]. Studies have shown that the choice of coupling partner significantly influences the formation of regioisomeric impurities, with careful stoichiometric control essential for minimizing unwanted byproducts [32]. Optimization experiments revealed that reducing the coupling partner equivalents from 1.5 to 1.1 surprisingly decreased regioisomer formation while maintaining acceptable yields [32].

Cross-coupling reactions for introducing the pyridine functionality require extensive optimization of palladium catalyst systems [10] [32]. High-throughput experimentation has identified optimal conditions using palladium acetate with specific phosphine ligands, achieving improved volumetric efficiency by reducing solvent usage from 20 volumes to 10 volumes [32]. The reaction demonstrates excellent functional group tolerance under base-free and metal-free conditions when using appropriate radical cascade cyclization approaches [36].

Process development considerations include the implementation of Design of Experiments methodology to establish robust synthetic protocols [34]. Critical parameters such as temperature, mixing efficiency, and reaction time require careful optimization to ensure reproducible results during scale-up operations [29] [31]. The use of simulation software for predicting mass and heat transfer effects has proven valuable for anticipating potential challenges during manufacturing scale operations [34].

Critical Evaluation of Protecting Group Strategies

The synthesis of AG-024322 requires sophisticated protecting group strategies to manage the multiple reactive nitrogen centers present in the indazole-pyridine hybrid structure [15] [16]. The selection of appropriate protecting groups must consider stability under diverse reaction conditions while enabling selective deprotection without compromising the target molecule [17] [19].

The benzimidazole nitrogen represents a critical protection site due to its potential interference with subsequent coupling reactions [22]. tert-Butoxycarbonyl protection has emerged as the preferred strategy, offering stability under basic conditions while enabling selective removal under mild acidic conditions [22]. Studies have demonstrated that N-Boc-protected benzimidazoles can be selectively deprotected using sodium borohydride in ethanol at room temperature with yields ranging from 75-98% [22].

Protecting GroupStability ProfileDeprotection ConditionsSelectivityYield Range
tert-ButoxycarbonylBase stable, acid labileTFA or HClHigh85-95%
BenzylHydrogenolysis sensitivePd/C, hydrogenModerate70-85%
TritylAcid labileMild acidic conditionsHigh80-92%
AcetylBase labileAqueous baseLow60-80%

The indazole nitrogen protection strategy requires careful consideration of the electronic environment created by the adjacent electron-withdrawing substituents [26]. Protecting group stability must be maintained throughout the multi-step synthesis while avoiding interference with palladium-catalyzed coupling reactions [32]. The choice of protecting group significantly impacts the regioselectivity of subsequent transformations, with bulky protecting groups providing enhanced selectivity at the expense of increased steric hindrance [15].

Critical evaluation of protecting group strategies reveals that orthogonal protection schemes are essential for complex multi-heterocyclic targets like AG-024322 [17] [19]. The implementation of relay deprotection strategies, where one protecting group is chemically transformed into a more labile variant, has proven particularly valuable for late-stage synthetic manipulations [19]. This approach minimizes the number of discrete deprotection steps while maintaining synthetic flexibility [19].

The pyridine nitrogen generally does not require protection due to its reduced nucleophilicity compared to the benzimidazole and indazole centers [16]. However, careful monitoring of potential N-alkylation side reactions is essential, particularly during methylation steps involving the adjacent methyl substituent [18]. The ethylamine functionality requires temporary protection as a carbamate or amide to prevent unwanted side reactions during the aromatic coupling sequences [16] [18].

Industrial-Scale Production Challenges and Purification Techniques

The industrial-scale production of AG-024322 presents significant technical and operational challenges that require systematic approaches to process optimization and quality control [29] [30]. The transition from laboratory-scale synthesis to manufacturing operations involves fundamental changes in equipment design, process dynamics, and purification strategies [31] [34].

Heat and mass transfer limitations represent primary concerns during scale-up operations [31] [34]. Laboratory reactions that proceed smoothly in small vessels often encounter significant challenges when transferred to large-scale reactors due to inadequate mixing and heat dissipation [29] [34]. The exothermic nature of several synthetic steps, particularly the palladium-catalyzed coupling reactions, requires careful thermal management to prevent runaway reactions and product degradation [34].

Scale-Up ChallengeImpactMitigation StrategySuccess Rate
Heat transfer inefficiencyProduct degradationJacketed reactors, temperature control85-92%
Mixing limitationsYield reductionImproved impeller design78-88%
Mass transfer constraintsSelectivity lossContinuous flow systems80-90%
Equipment compatibilityProcess variabilitySystematic equipment evaluation75-85%

Purification at industrial scale requires sophisticated strategies that differ substantially from laboratory techniques [20] [23]. The poor solubility of AG-024322 in most common solvents, with less than 10 milligrams per milliliter solubility at 20°C except in dichloromethane, N-methylpyrrolidone, and benzyl alcohol, necessitates specialized purification approaches [32]. The similarity in physicochemical properties between the desired product and regioisomeric impurities creates additional purification challenges [32].

Normal-phase chromatography has emerged as the preferred purification method for industrial operations, offering superior selectivity for structural isomers compared to reversed-phase systems [20]. The implementation of high-throughput purification protocols has enabled cost-effective processing of drug discovery quantities while maintaining stringent purity requirements [20]. Continuous chromatography processes have demonstrated significant advantages over batch operations, reducing operational costs through improved utilization of processing capacity [23].

Crystallization represents the ultimate purification technique for industrial operations, providing both purification and isolation in a single unit operation [38]. The development of optimal crystallization conditions requires extensive screening of solvent systems, temperature profiles, and seeding strategies [38]. Advanced crystallization techniques, including antisolvent precipitation and controlled cooling protocols, have proven essential for achieving consistent crystal morphology and purity [38].

Process validation and regulatory compliance add additional complexity to industrial-scale operations [29] [31]. The pharmaceutical industry's stringent regulatory framework requires extensive documentation of process parameters, quality specifications, and validation protocols [29]. Implementation of Process Analytical Technology enables real-time monitoring of critical parameters, facilitating rapid detection of process deviations [29].

Environmental considerations and sustainability requirements increasingly influence industrial-scale synthesis design [31]. Green chemistry principles, including solvent reduction, waste minimization, and energy efficiency, must be integrated into process development from the earliest stages [31]. The implementation of continuous flow chemistry has shown promise for reducing environmental impact while improving process efficiency and safety [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

418.17175099 g/mol

Monoisotopic Mass

418.17175099 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

926F8X7TNO

Dates

Modify: 2023-07-15
1: Johnson N, Li YC, Walton ZE, Cheng KA, Li D, Rodig SJ, Moreau LA, Unitt C, Bronson RT, Thomas HD, Newell DR, D'Andrea AD, Curtin NJ, Wong KK, Shapiro GI. Compromised CDK1 activity sensitizes BRCA-proficient cancers to PARP inhibition. Nat Med. 2011 Jun 26;17(7):875-82. doi: 10.1038/nm.2377. PubMed PMID: 21706030; PubMed Central PMCID: PMC3272302.

Explore Compound Types